N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine
Description
N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine (CAS: 39099-13-3) is a secondary amine featuring an ethyl group and a 4-methylphenethyl substituent attached to the nitrogen atom. The compound is also known by synonyms such as N-ethyl-p-methylbenzylamine and N-[(4-methylphenyl)methyl]ethanamine .
Properties
IUPAC Name |
N-ethyl-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12-9-8-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYKLCNACWFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine typically involves the alkylation of N-ethylamine with 4-methylphenyl ethyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine with analogous compounds, focusing on substituents, synthesis methods, physical properties, and applications:
Key Differences in Substituent Effects
- Aromatic Substitution : The 4-methylphenyl group in the target compound provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing groups (e.g., 4-nitrophenyl in ’s compound). Methoxy-substituted analogs (e.g., ) exhibit stronger electron donation, altering reactivity in electrophilic substitutions .
- Amine Substituents: Secondary amines like the target compound exhibit basicity intermediate between primary and tertiary amines.
Pharmacological and Functional Insights
- Antibacterial/Antioxidant Potential: Compounds with 4-methylphenyl and 4-methoxyphenyl groups (e.g., ) show notable bioactivity. For example, N-(4-methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine exhibits antibacterial activity against E. coli and B. subtilis .
- Receptor Interactions : N-Methyl-4-methoxyphenethylamine () and tryptamine derivatives () highlight the role of aromatic amines in targeting neurotransmitter receptors, suggesting possible CNS applications for the target compound .
Biological Activity
N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine, a compound with potential biological significance, has garnered attention for its various applications in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an organic amine characterized by its ethyl and 4-methylphenyl substituents. Its structural formula can be represented as follows:
This compound is structurally similar to other biologically active amines, which facilitates its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This effect can enhance mood and cognitive functions.
- Receptor Binding : It has been observed that this compound can bind to trace amine-associated receptors (TAARs), influencing neurotransmission pathways that are crucial for mood regulation and inflammatory responses.
In Vitro Studies
Recent research has highlighted the compound's potential as a therapeutic agent. Key findings from various studies include:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown significant AChE inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's. For instance, analogs related to this compound exhibited IC50 values ranging from 0.10 to 11.40 µM against AChE, indicating potent inhibitory activity .
- Butyrylcholinesterase (BChE) Inhibition : The compound also demonstrated inhibitory effects on BChE, with IC50 values ranging from 0.20 to 14.30 µM, further supporting its potential in treating cognitive disorders .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of N-alkyl derivatives of amines similar to this compound on neuronal cells exposed to glutamate-induced toxicity. Results indicated that these compounds could significantly reduce cell death at low concentrations, suggesting a promising avenue for neuroprotection in degenerative diseases .
- Mood Enhancement : Research into the effects of structurally similar phenethylamines showed that they could enhance mood and cognitive functions by modulating neurotransmitter levels through MAO inhibition, providing a rationale for investigating this compound in psychiatric disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
